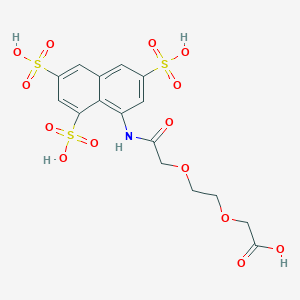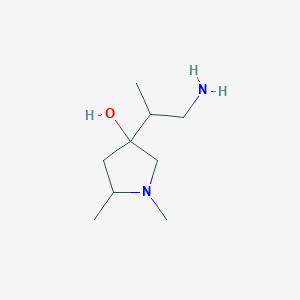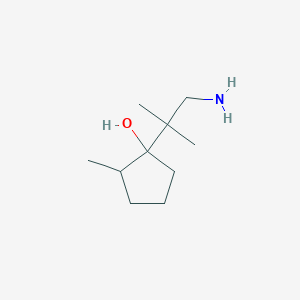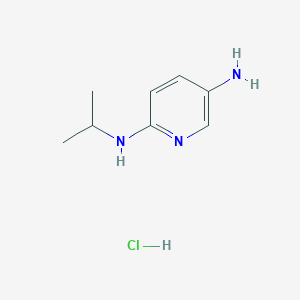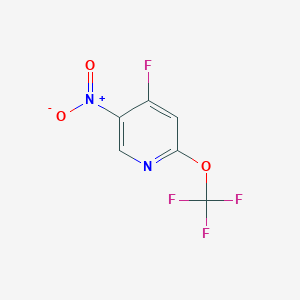
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-fluoro-2-(trifluoromethoxy)pyridine using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility .
Analyse Des Réactions Chimiques
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are often explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby improving its efficacy .
Comparaison Avec Des Composés Similaires
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Fluoro-5-(trifluoromethoxy)aniline: Contains an amino group instead of a nitro group, leading to different applications and properties.
Chloro-bis(trifluoromethyl)pyridine: Contains chlorine atoms and trifluoromethyl groups, offering unique chemical properties and applications.
Propriétés
Formule moléculaire |
C6H2F4N2O3 |
|---|---|
Poids moléculaire |
226.09 g/mol |
Nom IUPAC |
4-fluoro-5-nitro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2F4N2O3/c7-3-1-5(15-6(8,9)10)11-2-4(3)12(13)14/h1-2H |
Clé InChI |
OOYARLCOYMPQBN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1OC(F)(F)F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
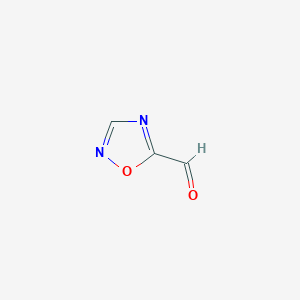

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
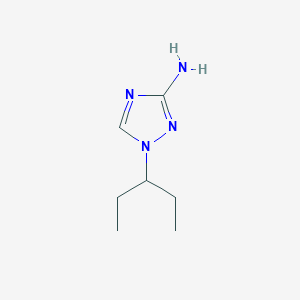

![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
